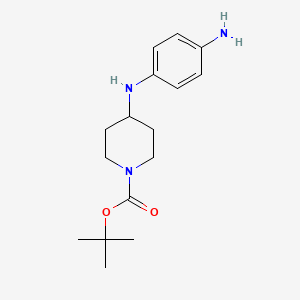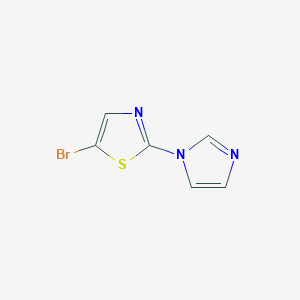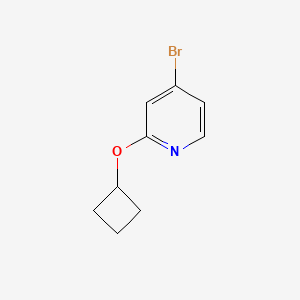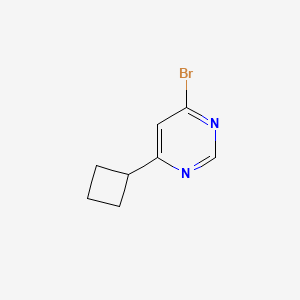![molecular formula C16H25N3O B1520251 2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide CAS No. 1179625-10-5](/img/structure/B1520251.png)
2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide
Overview
Description
“2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide” is a compound with the IUPAC name 2-amino-3-methyl-N- [3- (1-pyrrolidinyl)phenyl]pentanamide . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular weight of “2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide” is 275.39 g/mol . The InChI code is 1S/C16H25N3O/c1-3-9-16(2,17)15(20)18-13-7-6-8-14(12-13)19-10-4-5-11-19/h6-8,12H,3-5,9-11,17H2,1-2H3,(H,18,20) .Scientific Research Applications
Medicinal Chemistry: Drug Design and Development
The pyrrolidine ring present in 2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide is a common feature in many pharmacologically active compounds. This structure is known for its ability to improve the bioavailability and metabolic stability of therapeutic agents . In drug design, this compound can serve as a scaffold for developing new medications with potential activity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Material Science: Advanced Polymer Synthesis
In material science, the amide functionality of this compound could be utilized in the synthesis of novel polymers. These polymers might exhibit unique properties such as high thermal stability, resistance to degradation, or special electrical conductive properties, making them suitable for use in high-performance materials or electronic devices .
Industrial Applications: Catalyst Design
The structural features of 2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide may allow it to act as a ligand in catalysts used for industrial chemical reactions. Catalysts containing this compound could potentially increase the efficiency of reactions, reduce the need for harsh conditions, and improve the selectivity for desired products .
Biotechnology: Enzyme Inhibition Studies
This compound’s ability to interact with biological molecules could make it a valuable tool in biotechnology for studying enzyme inhibition. It could be used to design inhibitors for enzymes that are key targets in various diseases, aiding in the development of new therapeutic strategies .
Environmental Science: Pollutant Remediation
The chemical structure of 2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide suggests potential applications in environmental science, such as in the remediation of pollutants. It could be part of systems designed to capture or break down toxic substances in the environment, contributing to cleaner air and water .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods and spectroscopic analyses. Its unique chemical properties might help in the separation of complex mixtures or enhance the detection of specific analytes in various samples .
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific biological targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Many compounds with a pyrrolidine ring are involved in a wide range of biochemical pathways due to their versatile structure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. Compounds with a pyrrolidine ring generally have good bioavailability due to their ability to form stable conformations and resist metabolic breakdown .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Many pyrrolidine derivatives have shown various biological activities, including anti-inflammatory and analgesic effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s structure, particularly the pyrrolidine ring, may help it resist degradation and maintain its activity in different environments .
properties
IUPAC Name |
2-amino-2-methyl-N-(3-pyrrolidin-1-ylphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-9-16(2,17)15(20)18-13-7-6-8-14(12-13)19-10-4-5-11-19/h6-8,12H,3-5,9-11,17H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDUEDLWFJRVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



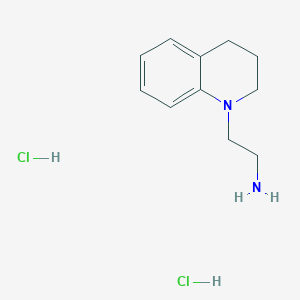



![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1520175.png)
